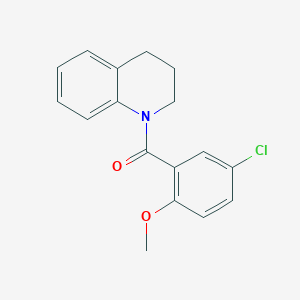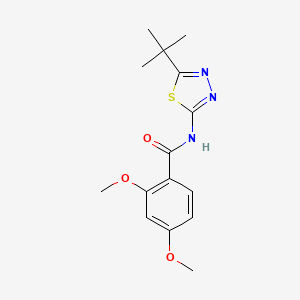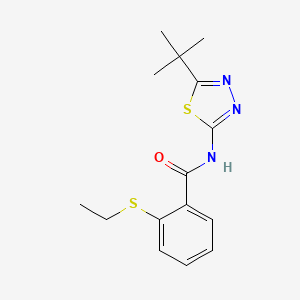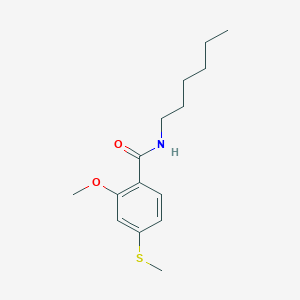
(5-chloro-2-methoxyphenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-methoxybenzoyl)-1,2,3,4-tetrahydroquinoline is a synthetic organic compound characterized by its unique chemical structure, which includes a quinoline ring system substituted with a 5-chloro-2-methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methoxybenzoyl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-2-methoxybenzoic acid and tetrahydroquinoline.
Acylation Reaction: The 5-chloro-2-methoxybenzoic acid is converted to its corresponding acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Coupling Reaction: The acyl chloride is then reacted with tetrahydroquinoline in the presence of a base, such as pyridine or triethylamine, to form the desired product, 1-(5-chloro-2-methoxybenzoyl)-1,2,3,4-tetrahydroquinoline.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxybenzoyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas (H₂) and a palladium catalyst (Pd/C) can convert the compound to its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions using reagents like sodium methoxide (NaOCH₃) or sodium hydride (NaH).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH₃) in methanol or sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Reduced forms of the original compound.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
1-(5-Chloro-2-methoxybenzoyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-2-methoxybenzoyl)-4-propylpiperazine
- 1-(5-Chloro-2-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine
- 1,4-Bis(5-chloro-2-methoxybenzoyl)piperazine
Uniqueness
1-(5-Chloro-2-methoxybenzoyl)-1,2,3,4-tetrahydroquinoline is unique due to its specific quinoline ring system and the presence of the 5-chloro-2-methoxybenzoyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C17H16ClNO2 |
|---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C17H16ClNO2/c1-21-16-9-8-13(18)11-14(16)17(20)19-10-4-6-12-5-2-3-7-15(12)19/h2-3,5,7-9,11H,4,6,10H2,1H3 |
InChI Key |
LKUMPECUFAVAJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,4-dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11172734.png)
![3-[(2-methylpropanoyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B11172735.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)benzamide](/img/structure/B11172741.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-phenoxybutanamide](/img/structure/B11172743.png)
![2-(4-chlorophenyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide](/img/structure/B11172747.png)
![3-(butanoylamino)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11172753.png)

![4-bromo-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B11172781.png)

![2-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexanamide](/img/structure/B11172794.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B11172809.png)

